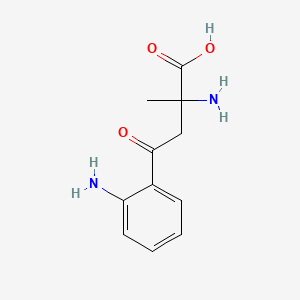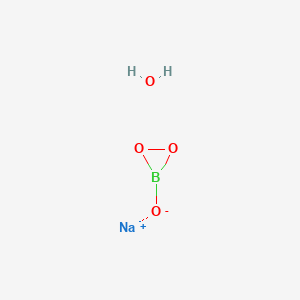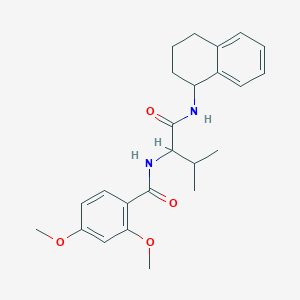
Vibralactone K
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vibralactone K is a terpenoid natural product isolated from the fungus Boreostereum vibransThis compound has attracted significant attention due to its potent biological activities, including inhibition of pancreatic lipase, which is relevant to fat absorption and obesity treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of vibralactone K involves several key steps, including diastereoselective allylation, palladium-catalyzed deallylative lactonization, and aldehyde-selective Wacker oxidation of a terminal alkene . The synthesis typically starts from malonic acid and proceeds through a series of 11 steps to yield the final product with an overall yield of 16% .
Industrial Production Methods: Scale-up fermentation has been used to isolate various vibralactone derivatives, suggesting that similar methods could be applied to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: Vibralactone K undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s β-lactone ring is particularly reactive and can participate in ring-opening reactions under acidic or basic conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include palladium catalysts for deallylative lactonization, and oxidizing agents for Wacker oxidation . The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified functional groups, such as hydroxyl, acetyl, and lactyl groups . These derivatives often retain the biological activity of the parent compound and can be used for further studies.
Aplicaciones Científicas De Investigación
Vibralactone K has a wide range of scientific research applications due to its unique chemical structure and biological activities. In chemistry, it serves as a model compound for studying β-lactone chemistry and developing new synthetic methodologies . In biology and medicine, this compound is studied for its potential as a lipase inhibitor, which could be useful in treating obesity and related metabolic disorders . Additionally, the compound has been investigated for its antimicrobial properties and its ability to inhibit the growth of pathogenic bacteria .
Mecanismo De Acción
The mechanism of action of vibralactone K involves the inhibition of pancreatic lipase, an enzyme crucial for the digestion and absorption of dietary fats . The compound binds to the active site of the enzyme, preventing it from hydrolyzing triglycerides into free fatty acids and monoglycerides. This inhibition reduces fat absorption and can lead to weight loss. This compound also targets caseinolytic peptidases (ClpP1 and ClpP2) in pathogenic bacteria, disrupting their protein degradation pathways and inhibiting bacterial growth .
Comparación Con Compuestos Similares
Similar Compounds: Vibralactone K is part of a family of related compounds, including vibralactone A, B, C, D, E, F, and T . These compounds share a similar β-lactone-fused bicyclic core but differ in their functional groups and side chains.
Uniqueness: What sets this compound apart from its analogues is its specific biological activity and the presence of unique functional groups that confer distinct chemical reactivity and biological properties. For example, vibralactone A is known for its potent lipase inhibitory activity, while vibralactone T has been studied for its antimicrobial properties .
Propiedades
Fórmula molecular |
C12H18O3 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
(3aR,4R,5S,6aS)-4-hydroxy-5-(3-methylbut-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one |
InChI |
InChI=1S/C12H18O3/c1-7(2)3-4-8-5-9-6-15-12(14)10(9)11(8)13/h3,8-11,13H,4-6H2,1-2H3/t8-,9+,10+,11+/m0/s1 |
Clave InChI |
SCJICIQXRZEFQL-LNFKQOIKSA-N |
SMILES isomérico |
CC(=CC[C@H]1C[C@@H]2COC(=O)[C@H]2[C@@H]1O)C |
SMILES canónico |
CC(=CCC1CC2COC(=O)C2C1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


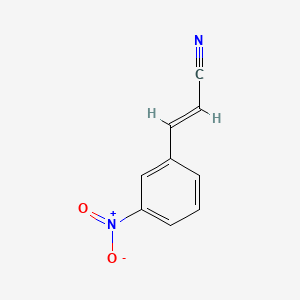
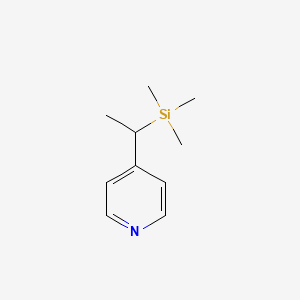
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13825468.png)



![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)

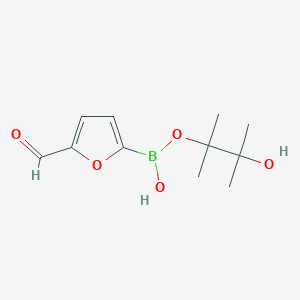
![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)

